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Compound of Interest

Compound Name: 7-Hydroxy coumarin sulfate

CAS No.: 1135316-80-1

Cat. No.: B1264762

Get Quote

Introduction
7-Hydroxycoumarin, also known as umbelliferone, is a natural product found in many plants of

the Apiaceae family. It exhibits a range of biological activities and is a key precursor in the

synthesis of various pharmaceuticals and agrochemicals. In biological systems, 7-

hydroxycoumarin undergoes phase II metabolism, leading to the formation of glucuronide and

sulfate conjugates. 7-Hydroxycoumarin sulfate is the major metabolite, and its characterization

is crucial for understanding the pharmacokinetics and toxicology of the parent compound. This

guide provides an in-depth analysis of the spectroscopic data for 7-Hydroxycoumarin sulfate,

focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While

experimental spectra for this specific metabolite are not readily available in the public domain,

this guide will present a detailed, predicted analysis based on established principles and data

from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview
The structure of 7-Hydroxycoumarin sulfate features a coumarin core with a sulfate group

attached at the 7-position. This modification significantly alters the electronic properties and,
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consequently, the spectroscopic signature of the molecule compared to its parent, 7-

hydroxycoumarin.

Diagram: Molecular Structure of 7-Hydroxycoumarin
Sulfate

7-Hydroxycoumarin Sulfate

Click to download full resolution via product page

Caption: The chemical structure of 7-Hydroxycoumarin sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

probing the magnetic properties of atomic nuclei. For 7-Hydroxycoumarin sulfate, ¹H and ¹³C

NMR are invaluable for confirming the identity and purity of the compound.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-Hydroxycoumarin sulfate is expected to show distinct signals for

each of the aromatic and vinylic protons. The sulfation at the 7-position will induce noticeable

shifts in the resonances of the protons on the aromatic ring compared to the parent compound.

Predicted ¹H NMR Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 6.3 d ~ 9.5

H-4 ~ 7.8 d ~ 9.5

H-5 ~ 7.6 d ~ 8.5

H-6 ~ 7.1 dd ~ 8.5, 2.5

H-8 ~ 7.0 d ~ 2.5

Interpretation of the ¹H NMR Spectrum
H-3 and H-4: These protons on the α,β-unsaturated lactone ring are expected to appear as

doublets with a large coupling constant, characteristic of their cis-relationship. H-4 will be

downfield due to its proximity to the carbonyl group.

H-5, H-6, and H-8: These aromatic protons will show a splitting pattern consistent with a

1,2,4-trisubstituted benzene ring. The sulfate group at C-7 is an electron-withdrawing group,

which will deshield the ortho (H-6 and H-8) and para (no proton) positions. The exact

chemical shifts are influenced by both inductive and resonance effects. The expected

downfield shift of H-5, H-6, and H-8 compared to 7-hydroxycoumarin is a key indicator of

sulfation at the 7-position.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 160

C-3 ~ 113

C-4 ~ 144

C-4a ~ 118

C-5 ~ 128

C-6 ~ 115

C-7 ~ 150

C-8 ~ 105

C-8a ~ 155

Interpretation of the ¹³C NMR Spectrum
C-2 (Carbonyl Carbon): The lactone carbonyl carbon is expected to be the most downfield

signal in the spectrum.

C-7: The carbon bearing the sulfate group will be significantly deshielded and appear at a

lower field compared to the hydroxyl-bearing carbon in the parent compound. This downfield

shift is a primary indicator of successful sulfation.

Other Aromatic and Vinylic Carbons: The chemical shifts of the other carbons in the

coumarin ring system are assigned based on established data for coumarin derivatives and

the expected electronic effects of the sulfate group.

Experimental Protocol: NMR Spectroscopy
Sample Preparation

Weigh approximately 5-10 mg of 7-Hydroxycoumarin sulfate.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

The choice of solvent is critical as residual solvent signals can interfere with the spectrum.
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Transfer the solution to a 5 mm NMR tube.

Data Acquisition
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of

approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2

seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A wider

spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity

of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Diagram: NMR Workflow
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Caption: A typical workflow for NMR analysis of small molecules.
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Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of atoms and can be used to determine the functional

groups present in a molecule. The IR spectrum of 7-Hydroxycoumarin sulfate will be dominated

by absorptions from the sulfate group and the coumarin core.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹)

S=O (asymmetric stretch) ~ 1250 - 1280

S=O (symmetric stretch) ~ 1060 - 1080

C=O (lactone) ~ 1720 - 1740

C=C (aromatic) ~ 1600 - 1620

C-O-S ~ 800 - 850

Interpretation of the IR Spectrum
Sulfate Group: The most characteristic feature in the IR spectrum of 7-Hydroxycoumarin

sulfate will be the strong absorption bands corresponding to the asymmetric and symmetric

stretching vibrations of the S=O bonds in the sulfate group.[1] The presence of these strong

bands is a definitive indicator of the sulfate moiety.

Lactone Carbonyl: The C=O stretch of the α,β-unsaturated lactone will appear as a strong

band in the region of 1720-1740 cm⁻¹. Conjugation with the double bond and the aromatic

ring slightly lowers its frequency compared to a saturated ester.

Aromatic C=C: The stretching vibrations of the carbon-carbon double bonds in the aromatic

ring will give rise to one or more bands in the 1600-1620 cm⁻¹ region.

C-O-S Linkage: The stretching vibration of the C-O-S linkage is expected to appear in the

fingerprint region.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
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ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal

preparation.

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 7-Hydroxycoumarin sulfate powder

onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal surface.

Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Cleaning: After the measurement, clean the ATR crystal thoroughly.

Diagram: ATR-FTIR Experimental Setup
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ATR-FTIR Setup Measurement Workflow
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Caption: Simplified workflow for ATR-FTIR spectroscopy.

Conclusion
The spectroscopic characterization of 7-Hydroxycoumarin sulfate by NMR and IR provides a

comprehensive understanding of its molecular structure. The key spectral features that confirm

the identity of this metabolite are the downfield shifts of the aromatic protons and the C-7

carbon in the NMR spectra, and the strong S=O stretching vibrations in the IR spectrum. The

detailed protocols and interpretative guidance provided in this technical guide serve as a

valuable resource for researchers in drug metabolism, toxicology, and related fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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